

# Comprehensive Spectroscopic Guide: 4-Chloro-3-hydrazinylbenzoic Acid[1][2]

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## Compound of Interest

Compound Name: 4-Chloro-3-hydrazinylbenzoic acid

CAS No.: 61100-67-2

Cat. No.: B1348472

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Compound: **4-Chloro-3-hydrazinylbenzoic acid** (Hydrochloride) CAS: 36800-72-3 (HCl salt) | 175135-74-7 (Free acid) Formula:

Molecular Weight: 186.59 (Free base) | 223.05 (HCl salt)[1][2][3]

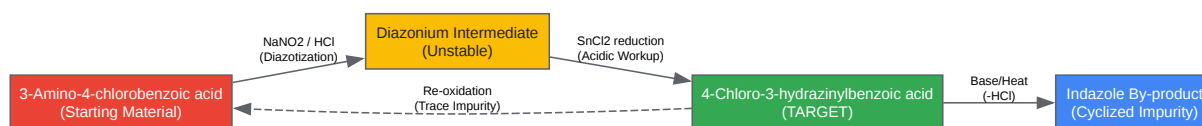
## Part 1: Executive Technical Context

**4-Chloro-3-hydrazinylbenzoic acid** is a critical "pivot" intermediate.[1][2] It is primarily synthesized via the diazotization of 3-amino-4-chlorobenzoic acid followed by reduction (SnCl or Sulfite method).[1][2]

**Critical Stability Warning:** This compound is an ortho-halo hydrazine.[1][2] Under basic conditions or high thermal stress, it is prone to intramolecular cyclization to form indazole-5-carboxylic acid derivatives (displacing the chlorine).[1][2] Spectroscopic analysis must confirm that the hydrazine tail is intact and has not cyclized.[2]

## Synthesis & Impurity Logic Pathway

The following workflow illustrates the genesis of the compound and the specific impurities you must detect via spectroscopy.



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Figure 1: Synthetic pathway highlighting the critical risk of cyclization to indazole, which must be ruled out via NMR.[2]

## Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Solvent Protocol: Due to the zwitterionic nature of the amino-acid core and the hydrochloride salt form, DMSO-d

is the mandatory solvent.[1][2] Methanol-d

may cause deuterium exchange of the hydrazine protons, obscuring critical signals.[1][2]

### H NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by a 1,3,4-trisubstituted benzene pattern.[1][2] The key to validation is the hydrazine protons, which appear as broad exchangeable peaks.[2]

Position	Shift (ppm)	Multiplicity	(Hz)	Assignment Logic
COOH	12.8 - 13.2	Broad Singlet	-	Carboxylic acid proton.[1][2] Often very broad or invisible depending on water content.[1][2]
NH (Hydrazine)	9.0 - 10.5	Broad Singlet	-	The internal -NH- attached to the ring.[1][2] Deshielded by the aromatic ring and HCl salt formation.[2]
NH (Hydrazine)	4.0 - 5.5	Broad Singlet	-	Terminal -NH .[1][2] Highly variable; integrates to 2H (or 3H if protonated as ).[1][2]
Ar-H (C2)	7.55 - 7.65	Doublet (d)	~2.0	diagnostic:meta to Cl, ortho to hydrazine.[1][2] Shielded relative to nitro-precursor due to hydrazine donation.[1][2]
Ar-H (C5)	7.45 - 7.55	Doublet (d)	~8.4	ortho to Cl.[1][2] The chlorine atom deshields

this position slightly, but it remains a distinct doublet.  
[2]

para to hydrazine.[1][2]  
The resonance effect of the hydrazine group shields this proton significantly.[2]

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Ar-H (C6)	7.35 - 7.45	Doublet of Doublets (dd)	8.4, 2.0
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#### Critical Interpretation Notes:

- The "Cyclization Check": If the broad hydrazine peaks (4.0–5.5 ppm and 9.0–10.0 ppm) are absent and replaced by a sharp singlet near 8.0–8.5 ppm (indazole C-3 proton), your compound has cyclized.[1][2]
- Salt Effects: As the HCl salt, the hydrazine moiety is protonated ( ).[1][2] This pushes the aromatic signals slightly downfield compared to the free base.[2]

### C NMR Data (100 MHz, DMSO-d )

Carbon Type	Shift (ppm)	Assignment
C=O (Acid)	166.0 - 167.0	Carbonyl carbon.[1][2]
C-N (C3)	145.0 - 148.0	Ipsso carbon attached to hydrazine.[1][2] Downfield due to electronegative N.
C-Cl (C4)	120.0 - 125.0	Ipsso carbon attached to Cl.[1][2] Upfield due to "Heavy Atom Effect" of Chlorine.
C-COOH (C1)	130.0 - 132.0	Quaternary carbon.[1][2]
Ar-CH	115.0 - 130.0	Remaining aromatic methines.[1][2]

## Part 3: Mass Spectrometry (MS)[1][2]

Mass spectrometry provides the most rapid confirmation of the halogen substitution pattern.[2]

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the carboxylic acid, though Positive Mode (ESI+) works for the hydrazine.[1][2]

### Key Diagnostic Ions (ESI Negative Mode)

m/z (Theory)	Species	Interpretation
185.0		Molecular ion (Base peak).[1][2]
187.0		Cl Isotope peak.[1][2] Must be ~33% intensity of the 185 peak.
141.0		Decarboxylation fragment (common in benzoic acids).[1][2]

## Key Diagnostic Ions (ESI Positive Mode)

m/z (Theory)	Species	Interpretation
187.0		Molecular ion.[1][2]
170.0		Loss of ammonia from hydrazine tail (Characteristic of hydrazines).[1][2]

Protocol Validation: If you observe a strong peak at m/z 151 (loss of Cl), it suggests the hydrazine has displaced the chlorine (cyclization/polymerization).[2]

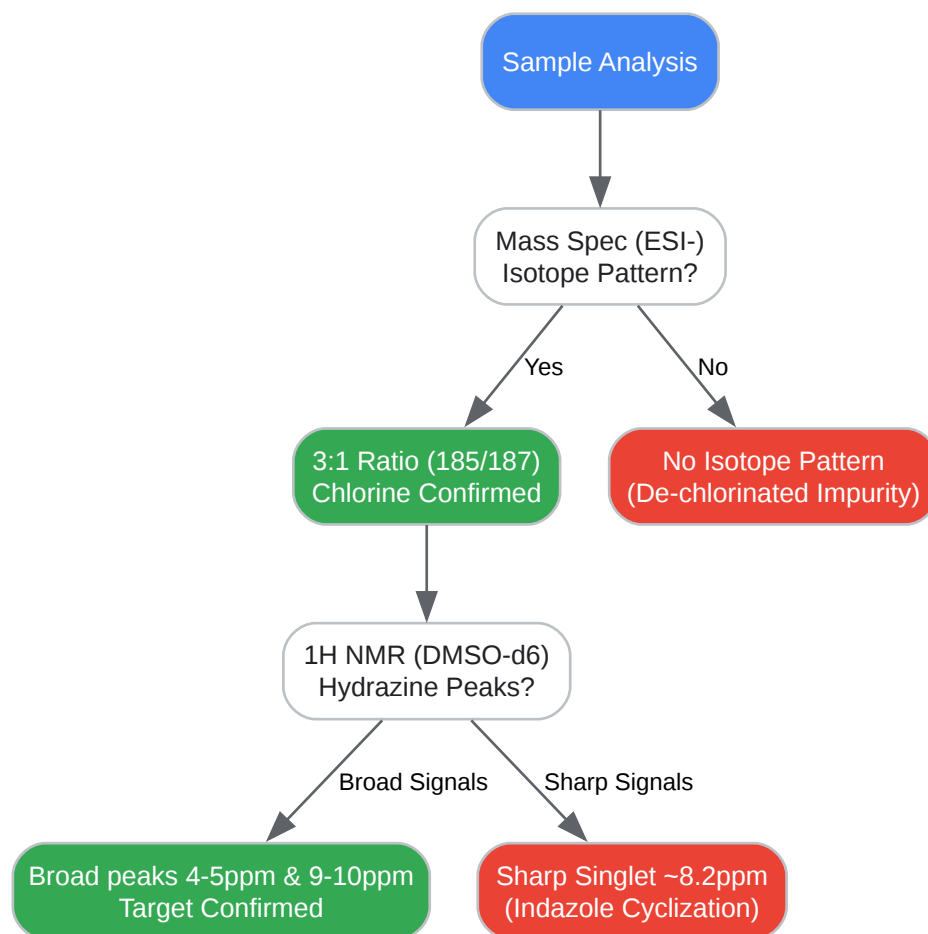
## Part 4: Infrared Spectroscopy (FT-IR)

IR is useful primarily for confirming the functional group states (Salt vs. Free Base).[2]

Wavenumber (cm )	Vibration Mode	Description
3300 - 2500	O-H Stretch	Very broad "fermi resonance" band typical of carboxylic acid dimers.
3450, 3350	N-H Stretch	Hydrazine N-H stretches.[1][2] In the HCl salt, these overlap with the OH broadness but may appear as "shoulders" or spikes.
1680 - 1705	C=O[1] Stretch	Strong, sharp carbonyl peak. [1][2] Lower frequency than esters due to conjugation.
1600, 1580	C=C Aromatic	Ring skeletal vibrations.
1090 - 1050	Ar-Cl Stretch	Diagnostic band for aryl chlorides (often weak/medium).[1][2]

## Part 5: Analytical Workflow Diagram

Use this decision tree to interpret your combined spectral data.



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Figure 2: Analytical decision tree for confirming structure and ruling out cyclization.

## References

- PubChem. (n.d.).<sup>[1][2][3]</sup> **4-Chloro-3-hydrazinylbenzoic acid** hydrochloride (CID 16242996).<sup>[1][2][3]</sup> National Library of Medicine.<sup>[1][2]</sup> Retrieved from [\[Link\]](#)<sup>[1][2]</sup>
- NIST Chemistry WebBook. (n.d.).<sup>[1][2][4]</sup> Mass Spectrum of 4-Chlorobenzohydrazide. (Used for fragmentation pattern comparison of chloro-hydrazine motifs).<sup>[1][2]</sup> Retrieved from [\[Link\]](#)<sup>[1][2]</sup>

- Org. Synth. (1962).[1][2] Indazole synthesis from o-hydrazinobenzoic acids. Coll. Vol. 4, p. 536.[1][2] (Foundational reference for cyclization risks). Retrieved from [Link][1][2]

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## Sources

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